![molecular formula C19H21N3OS B5520542 N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)

N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

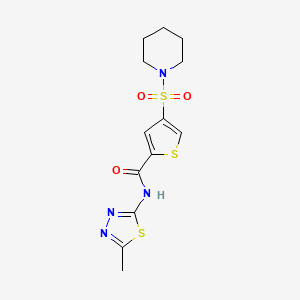

Synthesis Analysis N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea compounds are typically synthesized using phase transfer catalysis at room temperature. This process often involves the use of IR, 1H NMR, 13C NMR, elemental analysis, and X-ray diffraction analysis for characterization (Hu, Xu, Wang, & Wei, 2008).

Molecular Structure Analysis The molecular structure of similar thiourea derivatives is characterized by single crystal X-ray diffraction analysis, showing that they can belong to various space groups and have specific cell dimensions and angles, indicating complex and unique structural properties (Hu, Xu, Wang, & Wei, 2008).

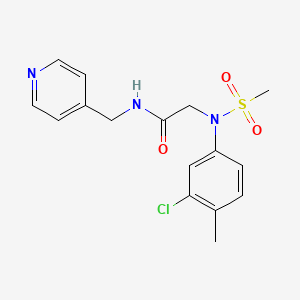

Chemical Reactions and Properties These compounds exhibit selective recognition for certain ions and can act as plant-growth regulators, showcasing their reactivity and potential utility in various fields (Hu, Xu, Wang, & Wei, 2008).

Physical Properties Analysis The physical properties such as crystal structure, space group, and cell dimensions are determined using single crystal X-ray diffractometers. These properties are crucial for understanding the behavior and interaction of the compounds under different conditions (Song Jironga, 2013).

Chemical Properties Analysis The chemical properties, such as stability and reactivity, are influenced by the molecular structure and can be assessed through spectroscopic methods and thermal behavior studies. For example, DSC methods and mircocalorimeter studies provide insights into the stability and heat capacity of these compounds (Song Jironga, 2013).

Scientific Research Applications

Ethylene Thiourea (ETU) and Genotoxicity

Ethylene thiourea (ETU), a metabolite of ethylene bisdithiocarbamates (EBDCs), presents potential toxicological concerns due to its presence as a common contaminant and degradation product of certain pesticides. Research demonstrates ETU's capability to induce genotoxic endpoints, including gene mutations and structural chromosomal alterations, across various tests. Despite its weak genotoxic activity, ETU's ability to produce genotoxic effects necessitates careful assessment of its concentrations and doses used in studies to adequately evaluate its activity. The findings suggest a need for further investigation into ETU's potential heritable effects through adequately conducted in vivo assays (Dearfield, 1994).

Thioureas in Environmental and Biological Sensing

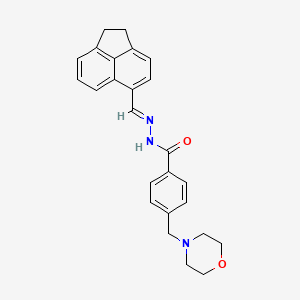

Thioureas and their derivatives exhibit significant biological and non-biological applications, notably as chemosensors for detecting environmental pollutants. These compounds' unique properties, including their ability to establish inter- and intramolecular hydrogen bonding, render them effective in the sensitive and selective detection of various anions and neutral analytes. This sensitivity is pivotal for monitoring biological, environmental, and agricultural samples, highlighting the role of thiourea-based chemosensors in future organic sensor design (Al-Saidi & Khan, 2022).

Alkylphenol Ethoxylates (APEs) and Environmental Concerns

Alkylphenol ethoxylates (APEs), utilized as surfactants, degrade into more persistent compounds like nonylphenol (NP), raising concerns over their endocrine-disrupting potential. These metabolites, due to their physicochemical properties, are likely to partition into sediments, posing risks to wildlife and potentially humans. Studies from various global regions have reported significant levels of APE metabolites in environmental compartments, underlining the need for continued monitoring and evaluation of their impact on endocrine function (Ying, Williams, & Kookana, 2002).

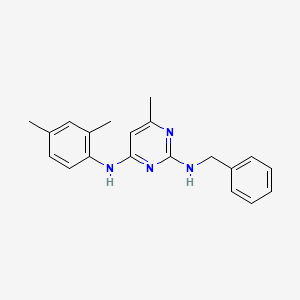

Medicinal and Coordination Chemistry of Thiourea Derivatives

Thiourea derivatives play a critical role in pharmaceutical chemistry and coordination chemistry with metals such as Cu, Ag, and Au. These derivatives, through suitable metal ion coordination, exhibit improved biological activities. Their utility as chemosensors in detecting anions and cations in environmental and biological samples further demonstrates their versatility in analytical chemistry. This review underscores the potential of thiourea derivatives in advancing pharmaceutical chemistry and environmental sensing applications (Khan et al., 2020).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-2-23-16-9-7-15(8-10-16)22-19(24)20-12-11-14-13-21-18-6-4-3-5-17(14)18/h3-10,13,21H,2,11-12H2,1H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGOBQBJPFRVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)